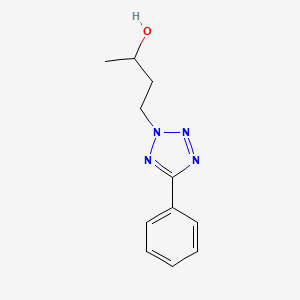![molecular formula C13H16FNO3 B6631184 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6631184.png)
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid, also known as FMBA, is a synthetic compound that has been the subject of extensive scientific research. FMBA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid is complex and involves multiple pathways. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid inhibits the activity of COX-2, which leads to a decrease in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid also inhibits the activity of lipoxygenase, which leads to a decrease in the production of leukotrienes, another class of inflammatory mediators.
Biochemical and Physiological Effects
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has been shown to possess potent anti-inflammatory and analgesic properties in a variety of animal models. It has also been shown to have a favorable safety profile and does not appear to have any significant toxic effects. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has been shown to reduce pain and swelling in animal models of arthritis, as well as in models of acute inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid in lab experiments is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in a variety of animal models of inflammation and pain. Another advantage of using 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid is its favorable safety profile. It does not appear to have any significant toxic effects, which makes it a promising candidate for further research.
One limitation of using 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid in lab experiments is its synthetic nature. This can make it difficult to obtain large quantities of the compound for use in experiments. Another limitation is the complexity of its mechanism of action. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid inhibits multiple pathways involved in the inflammatory response, which can make it difficult to determine the specific effects of the compound.
Future Directions
For 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid research include the development of new analogs and the investigation of its specific mechanisms of action.
Synthesis Methods
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid can be synthesized using a multi-step process that involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,2-dimethylpropan-1-amine to form the amide, which is then hydrolyzed to form the final product, 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid.
Scientific Research Applications
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. 3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid has also been shown to inhibit the activity of lipoxygenase, another enzyme involved in the inflammatory response.
properties
IUPAC Name |
3-[(4-fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-8-6-9(14)4-5-10(8)11(16)15-7-13(2,3)12(17)18/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYSONNVMBHRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NCC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluoro-2-methylbenzoyl)amino]-2,2-dimethylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(Furan-2-yl)propan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631104.png)
![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)
![4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)
![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)
![3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6631137.png)
![4-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B6631150.png)

![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide](/img/structure/B6631178.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631194.png)